molecular formula C24H38N4OS B2521284 N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477304-53-3

N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2521284
CAS No.: 477304-53-3
M. Wt: 430.66
InChI Key: ZYTYGNLZPYWFKU-UHFFFAOYSA-N
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Description

N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound featuring a 1,2,4-triazole ring, a cyclohexyl group, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation.

    Introduction of the butan-2-ylsulfanyl group: This step involves the reaction of the triazole intermediate with butan-2-thiol under basic conditions.

    Attachment of the cyclohexyl group: This can be done via a Friedel-Crafts alkylation reaction.

    Coupling with adamantane-1-carboxylic acid: The final step involves the coupling of the modified triazole with adamantane-1-carboxylic acid using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The adamantane moiety can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted adamantane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is not fully understood. compounds containing the 1,2,4-triazole ring are known to interact with various biological targets, including enzymes and receptors. The adamantane moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to the combination of the cyclohexyl group and the adamantane moiety, which may confer distinct physicochemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

N-[(5-butan-2-ylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4OS/c1-3-16(2)30-23-27-26-21(28(23)20-7-5-4-6-8-20)15-25-22(29)24-12-17-9-18(13-24)11-19(10-17)14-24/h16-20H,3-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTYGNLZPYWFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2CCCCC2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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